5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
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Overview
Description
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid compound. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, which contribute to its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyl and glycosyl groups. Common synthetic routes include:
Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Glycosylation: The attachment of glycosyl groups is typically carried out using glycosyl donors in the presence of catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases or acids.
Major Products
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Esterified or etherified products.
Scientific Research Applications
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Studied for potential therapeutic applications in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Another flavonoid with similar hydroxylation patterns but lacking the glycosyl groups.
Quercetin: A flavonoid with additional hydroxyl groups, known for its potent antioxidant activity.
Apigenin: A flavonoid with a similar chromen-4-one core but different substitution patterns.
Uniqueness
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This makes it particularly interesting for pharmaceutical and nutraceutical applications .
Properties
Molecular Formula |
C21H20O10 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2 |
InChI Key |
ICLVCWSZHUZEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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